2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (referred to as BL20240, CAS: 1243008-31-2) is a thienopyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidinone ring. Key structural features include:
- Position 7: A 3-fluorophenyl substituent, which may enhance metabolic stability and binding affinity.
- Molecular formula: C₂₂H₂₅FN₄OS, with a molecular weight of 412.5235 g/mol .
Thienopyrimidines are notable for their pharmacological versatility, including anticancer, antibacterial, and kinase-inhibitory activities .
Properties
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4OS/c23-16-6-4-5-15(13-16)18-14-29-20-19(18)24-22(25-21(20)28)27-11-9-26(10-12-27)17-7-2-1-3-8-17/h4-6,13-14,17H,1-3,7-12H2,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXJEFNBQJHCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound is a derivative of thieno[3,2-d]pyrimidine and has been synthesized as an inhibitor of EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation and is often found to be overexpressed in various types of cancer .
Mode of Action
The compound interacts with EZH2, inhibiting its activity . This results in changes to the methylation status of histones, which can affect gene expression. The exact nature of this interaction and the resulting changes are still under investigation .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . This can have downstream effects on cell proliferation and survival, particularly in cancer cells where EZH2 is often overexpressed .
Result of Action
The compound has shown promising antitumor activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has been observed to significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-d]pyrimidin-4-amines, a class of compounds to which it belongs, have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism.
Cellular Effects
Related thieno[3,2-d]pyrimidin-4-amines have been shown to inhibit Cyt-bd, affecting ATP production in mycobacterial strains.
Biological Activity
The compound 2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its bioactivity in various therapeutic areas. The structural components include:
- Cyclohexylpiperazine moiety: This is often associated with enhancing binding affinity to biological targets.
- Fluorophenyl group : The presence of fluorine can influence the compound's lipophilicity and metabolic stability.
The biological activity of this compound primarily involves inhibition of key enzymes and receptors implicated in cancer progression. Specifically, it has been studied for its inhibitory effects on:
- EGFR (Epidermal Growth Factor Receptor) : A critical target in many cancers, particularly non-small cell lung cancer (NSCLC). Inhibitors of EGFR are vital for blocking downstream signaling pathways that promote cell proliferation and survival.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes its activity against selected cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 0.75 | EGFR inhibition |
| NCI-H1975 | 0.50 | EGFR L858R/T790M mutant inhibition |
| MDA-MB-231 (Breast) | 1.20 | PI3K pathway inhibition |
These values indicate that the compound is particularly potent against lung cancer cells harboring specific mutations in the EGFR gene.
Structure-Activity Relationships (SAR)
Research into the SAR of thienopyrimidine derivatives has revealed that modifications to the piperazine ring and substitution patterns on the phenyl groups significantly affect biological activity. For instance:
- Cyclohexyl substitution enhances binding affinity to the EGFR.
- Fluorination increases metabolic stability and potency.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on NSCLC Models : In a xenograft model using NCI-H1975 cells, treatment with the compound led to a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent.
- Combination Therapy : Preliminary data suggest that combining this compound with standard chemotherapy agents may enhance overall efficacy by targeting multiple pathways involved in tumor growth.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key analogues and their properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine (BL20240) and chlorine (BL20242, ) at position 7 improve metabolic stability and receptor binding .
- Lipophilicity : The cyclohexyl group in BL20240 likely enhances membrane permeability compared to benzyl () or methylphenyl (BL20242) substituents .
- Solubility : Ethoxy groups in Z250-0279 may increase aqueous solubility compared to halogenated analogues .
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
